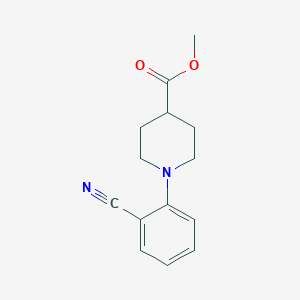

Methyl 1-(2-cyanophenyl)piperidine-4-carboxylate

Description

Methyl 1-(2-cyanophenyl)piperidine-4-carboxylate is a piperidine derivative featuring a 2-cyanophenyl substituent at the nitrogen atom and a methyl ester group at the 4-position of the piperidine ring. Its molecular formula is C₁₄H₁₅N₂O₂, with a molar mass of 323.19 g/mol (CAS: 1365271-66-4) .

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

methyl 1-(2-cyanophenyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C14H16N2O2/c1-18-14(17)11-6-8-16(9-7-11)13-5-3-2-4-12(13)10-15/h2-5,11H,6-9H2,1H3 |

InChI Key |

XVOYBXKWLSWMFB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=CC=CC=C2C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-4-carboxylate derivatives are widely studied due to their structural adaptability and pharmacological relevance. Below is a detailed comparison of Methyl 1-(2-cyanophenyl)piperidine-4-carboxylate with key analogs:

Structural and Molecular Comparisons

Pharmacological and Functional Differences

- Carfentanil: A synthetic opioid with extreme potency (ED₅₀ ~0.0001 mg/kg in humans), primarily used in veterinary medicine. Its 2-phenylethyl and propanoylamino groups facilitate strong μ-opioid receptor binding .

- Brominated Analog (Methyl 1-(3-bromo-2-cyanophenyl)...): The bromine atom may confer resistance to metabolic degradation or alter binding kinetics compared to the non-brominated compound .

- Triazole-Benzyl Derivatives: These compounds (e.g., from ) exhibit agonism at sphingosine-1-phosphate receptors, highlighting how piperidine carboxylates can be tailored for non-opioid targets .

- Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)... : Demonstrates the role of hydroxyl groups in modulating solubility and bioavailability, though its bioactivity remains uncharacterized .

Key Structural Determinants of Bioactivity

- N1 Substituent: The 2-cyanophenyl group in Methyl 1-(2-cyanophenyl)... may engage in π-π interactions or hydrogen bonding, contrasting with carfentanil’s lipophilic 2-phenylethyl group, which enhances blood-brain barrier penetration .

- C4 Functionalization: Ester groups (methyl/ethyl) are common, but carfentanil’s 4-carboxylate with a propanoylamino-phenyl moiety is critical for opioid receptor affinity .

- Bromine vs. Cyano: Bromination at the 3-position () could sterically hinder binding or redirect metabolic pathways compared to the unsubstituted cyano derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.